4-(3-Ethoxyphenoxy)aniline
Description
4-(3-Ethoxyphenoxy)aniline is an aromatic amine featuring a central aniline moiety substituted with a 3-ethoxyphenoxy group at the para position. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol . The ethoxy group (-OCH₂CH₃) and phenoxy (-O-C₆H₅) substituents influence its electronic and steric properties, making it a compound of interest in organic synthesis and materials science.
Properties
IUPAC Name |
4-(3-ethoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-13-4-3-5-14(10-13)17-12-8-6-11(15)7-9-12/h3-10H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAMFGKQKILOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-ethoxyphenol with 4-chloronitrobenzene, followed by the reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine group.
Substitution: The phenoxy and ethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, zinc dust with hydrochloric acid, or iron powder with acetic acid.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound from the nitro precursor.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Ethoxyphenoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenoxy)aniline involves its interaction with various molecular targets. The aniline group can form hydrogen bonds with proteins and enzymes, affecting their function. The phenoxy and ethoxy groups can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, making the compound valuable for research in pharmacology and biochemistry .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Fluorine and chloro substituents (e.g., in 3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline) enhance oxidative stability and binding affinity in target molecules .
- Steric Effects: The phenoxy group in this compound introduces steric hindrance, which may reduce reaction rates in nucleophilic aromatic substitutions compared to simpler derivatives like 4-Ethoxyaniline .
Basicity (pKa) :
- The pKa of the aniline NH₂ group is influenced by substituent position. For example, 4-Ethoxyaniline has a pKa of 5.25 , higher than its ortho (4.47) and meta (4.17) isomers due to resonance stabilization of the protonated form .
Biological Activity
4-(3-Ethoxyphenoxy)aniline, a compound notable for its unique structural features, has garnered attention in various fields of medicinal chemistry and biochemistry. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its aniline core substituted with an ethoxyphenyl ether group. The molecular formula is , and it possesses a molecular weight of approximately 245.3 g/mol. The presence of the ethoxy group enhances its lipophilicity, which may influence its absorption and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways. For instance, similar compounds have shown potential in inhibiting enzyme activities related to cancer cell proliferation and inflammation.
Biological Activity Overview
The biological activities reported for this compound include:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines through apoptosis induction.
- Enzyme Inhibition : It has been observed to interact with enzymes involved in metabolic pathways, which could be leveraged in drug design.
Case Studies and Experimental Data
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Anticancer Activity :
- A study examining the effects of this compound on breast cancer cell lines reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
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Enzyme Interaction :
- In vitro assays demonstrated that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The IC50 values were determined to be around 25 µM, indicating moderate potency.
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Antimicrobial Testing :
- A series of antimicrobial susceptibility tests showed that the compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
